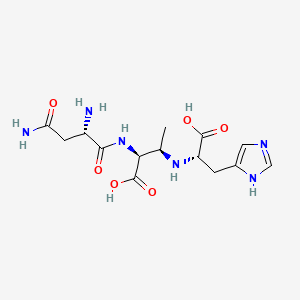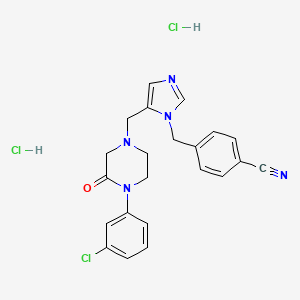
L-778123 Dihydrochloride
Overview
Description
L-778123 Dihydrochloride is a compound that acts as an inhibitor of FPTase and GGPTase-I . It was developed in part because it can completely inhibit Ki-Ras prenylation . The combination of L-778123 and radiotherapy at dose level 1 showed acceptable toxicity in patients with locally advanced pancreatic cancer .
Molecular Structure Analysis
The molecular formula of L-778123 Dihydrochloride is C22H20ClN5O·2HCl . Its molecular weight is 478.802 . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .Physical And Chemical Properties Analysis
L-778123 Dihydrochloride is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is hygroscopic and heat sensitive .Scientific Research Applications
Application in Cancer Research
- Summary of the Application : L-778123 Dihydrochloride is a dual inhibitor of farnesyl protein transferase (FTase) and geranylgeranyl protein transferase type-I (GGTase-I) . These enzymes are involved in the prenylation of proteins, a modification that is necessary for the function of several proteins involved in cell growth and survival. By inhibiting these enzymes, L-778123 can potentially interfere with the growth of cancer cells .
- Methods of Application : The specific methods of application can vary depending on the experimental setup. Typically, L-778123 would be added to cell cultures or administered to animals in preclinical studies to assess its effects on cell growth and survival .
Application in Immunology Research
- Summary of the Application : L-778123 has been used in research related to the immune system. It can affect the function of immune cells by inhibiting the prenylation of proteins involved in immune cell signaling .
- Methods of Application : As with cancer research, the methods of application can vary. In immunology research, L-778123 might be added to cultures of immune cells, or administered to animals to study its effects on the immune response .
Application in Pancreatic Cancer Research
- Summary of the Application : L-778123 has been used in research related to pancreatic cancer. It can inhibit the prenylation of the oncogenic protein Ki-Ras in PSN-1 pancreatic tumor cells .
- Methods of Application : In pancreatic cancer research, L-778123 might be administered to animals or added to cell cultures to study its effects on the growth and survival of cancer cells .
Application in Immunology & Inflammation Research
- Summary of the Application : L-778123 has been used in research related to immunology and inflammation. It can affect the function of immune cells by inhibiting the prenylation of proteins involved in immune cell signaling .
- Methods of Application : In immunology and inflammation research, L-778123 might be added to cultures of immune cells, or administered to animals to study its effects on the immune response .
- Results or Outcomes : L-778123 inhibits lectin-induced expression of the T cell activation markers CD71 and CD25 on human PMBCs . It also inhibits IL-2-induced proliferation of CTLL2 cells .
Application in Pharmacodynamic Research
- Summary of the Application : L-778123 has been used in pharmacodynamic research. It is a potent FTI and contains GGTI activity sufficient to inhibit the prenylation of Rap1A, a GGPTase-I substrate, as well as Ki-Ras .
- Methods of Application : In pharmacodynamic research, L-778123 might be administered to animals or added to cell cultures to study its effects on the prenylation of Rap1A and Ki-Ras .
Application in Pancreatic Cancer Treatment Research
- Summary of the Application : L-778123 has been used in research related to the treatment of pancreatic cancer. The combination of L-778123 and radiotherapy showed acceptable toxicity in patients with locally advanced pancreatic cancer .
- Methods of Application : In pancreatic cancer treatment research, L-778123 might be administered to patients in combination with radiotherapy to study its effects on the growth and survival of cancer cells .
Safety And Hazards
L-778123 Dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O.2ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;;/h1-7,10,12,16H,8-9,13-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGJWEBJQJQXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-778123 Dihydrochloride | |
CAS RN |
183499-56-1 | |
| Record name | L-778123 Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
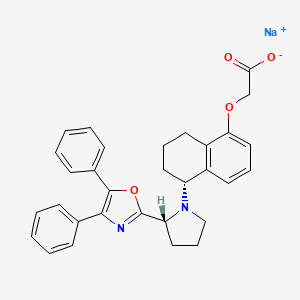
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)
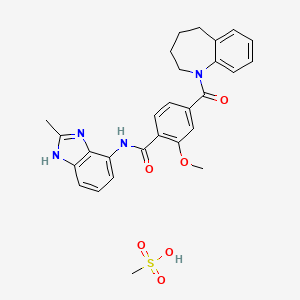

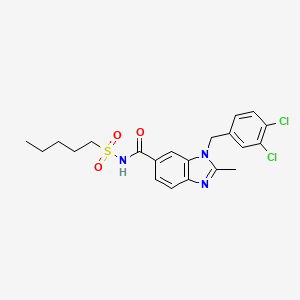
![N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5H,6H-benzo[h]quinazolin-4-amine](/img/structure/B1674030.png)

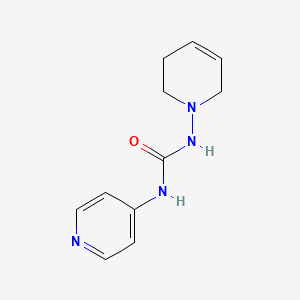
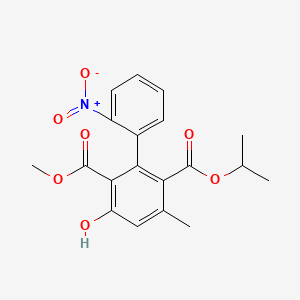

![[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate](/img/structure/B1674037.png)
![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)
